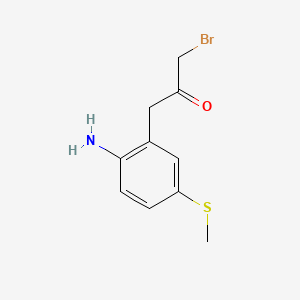

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18837065

Molecular Formula: C10H12BrNOS

Molecular Weight: 274.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNOS |

|---|---|

| Molecular Weight | 274.18 g/mol |

| IUPAC Name | 1-(2-amino-5-methylsulfanylphenyl)-3-bromopropan-2-one |

| Standard InChI | InChI=1S/C10H12BrNOS/c1-14-9-2-3-10(12)7(5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |

| Standard InChI Key | FLFINHZHLCPRAU-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC(=C(C=C1)N)CC(=O)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one (molecular formula: C₁₀H₁₂BrNOS, molecular weight: 274.18 g/mol) features a phenyl ring substituted at the 2-amino and 5-methylthio positions, with a bromopropanone side chain at the 3-position . The IUPAC name, 1-(2-amino-5-methylsulfanylphenyl)-3-bromopropan-2-one, reflects its systematic arrangement of functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrNOS |

| Molecular Weight | 274.18 g/mol |

| SMILES | CSC1=CC(=C(C=C1)N)CC(=O)CBr |

| InChI Key | FLFINHZHLCPRAU-UHFFFAOYSA-N |

| PubChem CID | 166642075 |

The presence of bromine enhances electrophilic reactivity, while the amino group facilitates hydrogen bonding and interactions with biological targets. The methylthio group contributes to hydrophobic interactions, influencing solubility and membrane permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-3-bromopropan-2-one typically involves:

-

Alkylation: Introducing the propanone moiety to a 5-(methylthio)-2-aminophenyl precursor.

-

Halogenation: Bromination using agents like N-bromosuccinimide (NBS) or elemental bromine in solvents such as dichloromethane.

Example Reaction Conditions:

-

Precursor: 5-amino-2-(methylthio)acetophenone

-

Brominating Agent: NBS (1.1 equivalents)

-

Solvent: Dichloromethane, 0°C to room temperature

-

Yield: ~65–75% after purification.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks at δ 2.50 (s, SCH₃), δ 6.70–7.20 (aromatic protons), and δ 4.10 (CH₂Br).

-

¹³C NMR: Signals for carbonyl (C=O, ~205 ppm) and quaternary carbons adjacent to bromine (~55 ppm).

-

-

Infrared Spectroscopy (IR): Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3350 cm⁻¹).

-

Thin-Layer Chromatography (TLC): Rf = 0.45 (ethyl acetate/hexane, 1:3).

Applications and Comparative Analysis

Industrial and Research Applications

| Application | Description |

|---|---|

| Medicinal Chemistry | Intermediate for kinase inhibitors and antimicrobial agents. |

| Organic Synthesis | Building block for functionalized aromatics via Suzuki-Miyaura coupling. |

Structural Analogs

| Compound | Key Differences | Biological Impact |

|---|---|---|

| 1-(2-Amino-5-chlorophenyl)-3-bromopropan-2-one | Chlorine instead of SCH₃ | Enhanced electrophilicity. |

| 1-(2-Amino-5-methylphenyl)-3-bromopropan-2-one | Methyl instead of SCH₃ | Reduced hydrophobicity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume